molecular formula C9H12F2O B2391283 7,7-Difluorospiro[3.5]nonan-3-one CAS No. 2551117-04-3

7,7-Difluorospiro[3.5]nonan-3-one

Cat. No.: B2391283
CAS No.: 2551117-04-3
M. Wt: 174.191
InChI Key: KKYXURAUQZRIGD-UHFFFAOYSA-N
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Description

7,7-Difluorospiro[35]nonan-3-one is a chemical compound characterized by its unique spirocyclic structure, where a nonane ring is fused with a ketone group and two fluorine atoms at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorospiro[3.5]nonan-3-one typically involves the fluorination of spirocyclic precursors. One common method includes the reaction of spiro[3.5]nonan-3-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons, depending on the reducing agent used.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

7,7-Difluorospiro[3.5]nonan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Difluorospiro[3.5]nonan-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with its targets. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

    7,7-Difluorospiro[3.5]nonan-2-one: Similar in structure but with the ketone group at the 2nd position.

    Spiro[3.5]nonan-3-one: Lacks the fluorine atoms, making it less reactive and stable compared to 7,7-Difluorospiro[3.5]nonan-3-one.

Uniqueness: this compound is unique due to the presence of fluorine atoms, which significantly alter its chemical properties, making it more reactive and stable. This enhances its utility in various applications, particularly in fields requiring high specificity and stability.

Properties

IUPAC Name

7,7-difluorospiro[3.5]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O/c10-9(11)5-3-8(4-6-9)2-1-7(8)12/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYXURAUQZRIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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